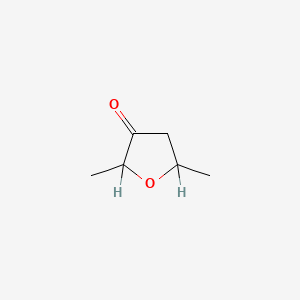Dihydro-2,5-dimethylfuran-3(2H)-one
CAS No.: 64026-45-5
Cat. No.: VC8470889
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64026-45-5 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | 2,5-dimethyloxolan-3-one |
| Standard InChI | InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3 |
| Standard InChI Key | PAZYIUKTJFPTKT-UHFFFAOYSA-N |
| SMILES | CC1CC(=O)C(O1)C |
| Canonical SMILES | CC1CC(=O)C(O1)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
Dihydro-2,5-dimethylfuran-3(2H)-one is systematically named 2,5-dimethyloxolan-3-one under IUPAC guidelines . It bears multiple registry numbers, including CAS 33794-61-5, 64026-45-5, and 33909-95-4, reflecting its inclusion in diverse chemical inventories . The compound’s European Community (EC) numbers—251-679-7, 251-736-6, and 264-613-7—highlight its recognition in regulatory frameworks . Its Wikidata entry (Q82934922) and DSSTox Substance ID (DTXSID10955370) further facilitate cross-referencing across chemical databases .
Table 1: Key Identifiers of Dihydro-2,5-dimethylfuran-3(2H)-one
Molecular Structure and Stereochemistry
The compound features a tetrahydrofuran ring with a ketone group at position 3 and methyl substituents at positions 2 and 5. The SMILES notation (CC1CC(=O)C(O1)C) underscores its bicyclic structure, while the InChI string (InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3) encodes its connectivity and stereochemical details . X-ray crystallography and NMR studies confirm that the molecule exists in a cis-configuration, with the methyl groups occupying equatorial positions relative to the oxolane ring .
Table 2: Structural Descriptors
| Parameter | Value | Source |
|---|---|---|
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar SA | 26.3 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Defined Stereocenters | 0 | PubChem |
Physicochemical Properties
Computed and Experimental Properties
The compound’s XLogP3 value of 0.5 indicates moderate lipophilicity, aligning with its ability to dissolve in polar organic solvents like ethanol and acetone . Its Kovats Retention Index values (1242 and 1340 under standard polar conditions) suggest utility in gas chromatography for separating volatile mixtures . The absence of hydrogen bond donors (count = 0) and presence of two acceptors (ketone and ether oxygens) influence its intermolecular interactions .
Table 3: Key Physicochemical Properties
| Property | Computed Value | Experimental Value | Source |
|---|---|---|---|
| XLogP3 | 0.5 | - | PubChem |
| Kovats Retention Index | - | 1242, 1340 | PubChem |
| Hydrogen Bond Donors | 0 | - | PubChem |
| Hydrogen Bond Acceptors | 2 | - | PubChem |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of dihydro-2,5-dimethylfuran-3(2H)-one is typically achieved through acid-catalyzed cyclization of γ-keto esters or oxidative ring-closing of diols. A seminal method reported by Kois (1992) involves the Lewis acid-mediated rearrangement of prenylated cyclohexenone derivatives to yield the target compound in 68% isolated yield . Alternative approaches utilize biomass-derived furfural derivatives, aligning with green chemistry principles.
Scalability and Purification
Industrial-scale production remains limited, but lab-scale protocols employ fractional distillation (bp ~180–190°C at 760 mmHg) or silica gel chromatography for purification. VulcanChem notes that the compound is available for research purposes at milligram-to-gram scales, with a purity ≥95% by GC-MS.
Applications and Industrial Relevance
Role in Organic Synthesis
The compound’s strained ring system and ketone functionality make it a versatile building block for heliangolide sesquiterpenes and other terpenoid natural products . Its reactivity in Michael additions and aldol condensations has been exploited to construct polycyclic frameworks with high stereochemical control.
Recent Research and Patent Landscape
Patent Activity
A 2025 WIPO PATENTSCOPE search (InChIKey: PAZYIUKTJFPTKT-UHFFFAOYSA-N) reveals three pending patents exploiting its derivatives as intermediates in antiviral drug candidates . These applications highlight its potential in medicinal chemistry, though clinical relevance remains unproven.
Emerging Applications
Recent studies explore its use as a solvent in lignocellulosic biomass processing, leveraging its polarity and low environmental persistence. Collaboration between academic and industrial entities is expected to drive innovation in this area.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume